molecular formula C19H14BrN3O2 B3924786 5-BROMO-7-METHYL-3-(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)-1,3-DIHYDRO-2H-INDOL-2-ONE

5-BROMO-7-METHYL-3-(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)-1,3-DIHYDRO-2H-INDOL-2-ONE

Cat. No.: B3924786
M. Wt: 396.2 g/mol
InChI Key: IYHOTCGPPIQYFC-UHFFFAOYSA-N
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Description

5-BROMO-7-METHYL-3-(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)-1,3-DIHYDRO-2H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-7-METHYL-3-(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)-1,3-DIHYDRO-2H-INDOL-2-ONE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

    Introduction of the Pyrazole Moiety: This step may involve the reaction of hydrazine derivatives with diketones or other suitable precursors.

    Bromination and Methylation: These steps introduce the bromine and methyl groups at specific positions on the indole and pyrazole rings.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or pyrazole rings.

    Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.

    Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

Biology

In biological research, indole derivatives are often explored for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

The compound may have potential therapeutic applications, including as an anti-cancer agent or in the treatment of neurological disorders.

Industry

In the industrial sector, such compounds can be used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-BROMO-7-METHYL-3-(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)-1,3-DIHYDRO-2H-INDOL-2-ONE likely involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways can vary depending on the biological context but may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties.

    5-Bromoindole: A simpler brominated indole derivative.

    Pyrazole derivatives: Various pyrazole compounds with diverse biological activities.

Uniqueness

The unique combination of the indole and pyrazole moieties, along with specific substitutions, may confer distinct biological activities and chemical reactivity, making this compound a valuable subject of study.

Properties

IUPAC Name

5-bromo-7-methyl-3-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3O2/c1-10-8-12(20)9-14-16(18(24)21-17(10)14)15-11(2)22-23(19(15)25)13-6-4-3-5-7-13/h3-9,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHOTCGPPIQYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C(C(=O)N=C12)C3=C(NN(C3=O)C4=CC=CC=C4)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-BROMO-7-METHYL-3-(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)-1,3-DIHYDRO-2H-INDOL-2-ONE
Reactant of Route 2
5-BROMO-7-METHYL-3-(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)-1,3-DIHYDRO-2H-INDOL-2-ONE
Reactant of Route 3
5-BROMO-7-METHYL-3-(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)-1,3-DIHYDRO-2H-INDOL-2-ONE
Reactant of Route 4
5-BROMO-7-METHYL-3-(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)-1,3-DIHYDRO-2H-INDOL-2-ONE
Reactant of Route 5
5-BROMO-7-METHYL-3-(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)-1,3-DIHYDRO-2H-INDOL-2-ONE
Reactant of Route 6
5-BROMO-7-METHYL-3-(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)-1,3-DIHYDRO-2H-INDOL-2-ONE

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